molecular formula C6H10FN B7968479 5-Fluoro-2-azabicyclo[2.2.1]heptane

5-Fluoro-2-azabicyclo[2.2.1]heptane

Cat. No.: B7968479
M. Wt: 115.15 g/mol
InChI Key: OAJNJXJCKQKODM-UHFFFAOYSA-N
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Description

5-Fluoro-2-azabicyclo[2.2.1]heptane is a bicyclic compound with a fluorine atom attached to the azabicyclo[2.2.1]heptane structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-azabicyclo[2.2.1]heptane typically involves the fluorination of a precursor compound. One common method involves the use of 5-hydroxyl group-2-diazabicyclo[2.2.1]heptane-3-carboxylic ester or 5-carbonyl-2-diazabicyclo[2.2.1]heptane-3-carboxylic ester as starting materials. These compounds undergo fluorination to yield 5-fluorine-2-diazabicyclo[2.2.1]heptane-3-carboxylic ester, which is then hydrolyzed to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Fluorinating Agents:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

5-Fluoro-2-azabicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The fluorine atom enhances the compound’s binding affinity and selectivity for these receptors, leading to various biological effects. The pathways involved include modulation of neurotransmitter release and receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-azabicyclo[2.2.1]heptane is unique due to its specific fluorine substitution, which enhances its chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-fluoro-2-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN/c7-6-2-5-1-4(6)3-8-5/h4-6,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJNJXJCKQKODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CN2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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